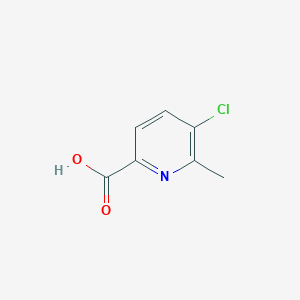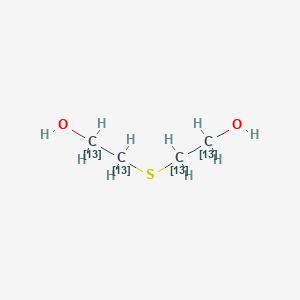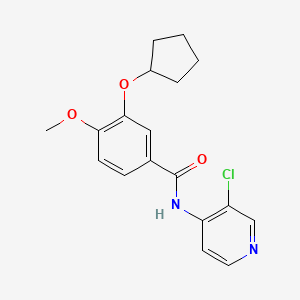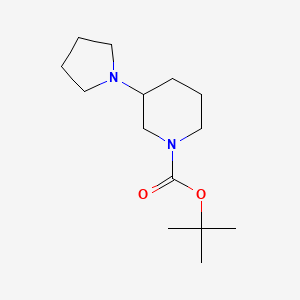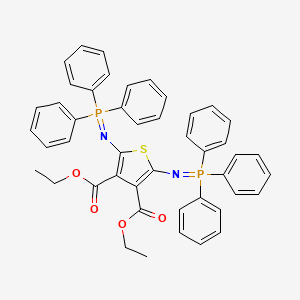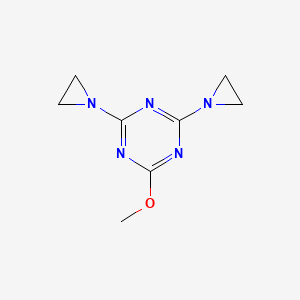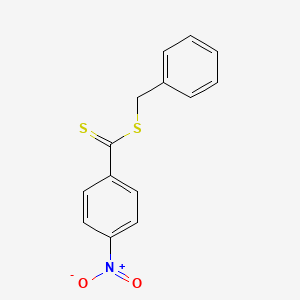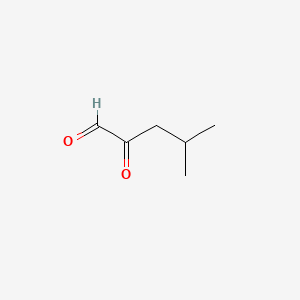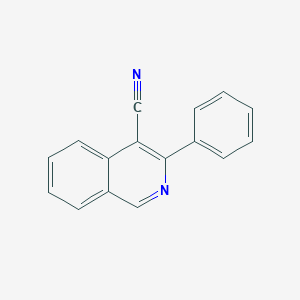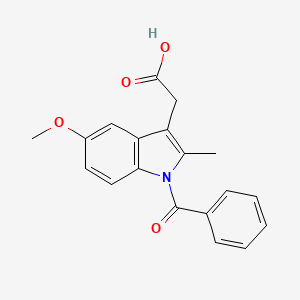
1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid
Descripción general
Descripción
1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid (BMMA) is a naturally occurring molecule found in plants, fungi, and bacteria. It is a member of the indole family of compounds, which are known to have a wide range of biological activities. BMMA is a versatile molecule with a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Prostaglandin D2 Receptor Antagonism
- Research has identified a series of N-(p-alkoxy)benzoyl-5-methoxy-2-methylindole-3-acetic acids as new chemical leads for prostaglandin D2 (PGD2) receptor antagonists. These compounds, including 2-methylindole-4-acetic acid analogs, have shown potential in binding to the PGD2 receptor and blocking cyclic adenosine 3',5'-monophosphate (cAMP) formation in vitro (Torisu et al., 2005).
Protonation Sites and Substituent Effects
- A study investigated the protonation sites and the effects of substituents like -OCH3, -CH2COOH in compounds including 1-benzoyl-5-methoxyindole and related structures. The research focused on understanding the basicity changes due to these substituents, which is essential for the chemical behavior of these compounds (Hoyuelos et al., 2005).
Synthesis of Novel Indole-Benzimidazole Derivatives
- The compound has been utilized in the synthesis of novel indole-benzimidazole derivatives, demonstrating its versatility in creating new chemical entities. This synthesis process is significant in exploring new pharmaceuticals and functional materials (Wang et al., 2016).
Oxidation Studies
- Studies on the oxidation of 3-substituted 2-methylindoles, including 3-benzoyl-1,2-dimethylindole, have been conducted. These studies provide insights into the reactivity and stability of these compounds under various conditions, which is crucial for their application in different fields (Itahara et al., 1982).
Interaction with Metal Ions
- Research on the interaction of similar compounds with metal ions like Zn(II), Cd(II), and Pt(II) has been conducted. These studies are pivotal in understanding the coordination chemistry of these compounds, which has implications in materials science and catalysis (Dendrinou-Samara et al., 1998).
Mecanismo De Acción
Target of Action
The primary target of 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid is the multidrug resistance-associated protein 1 (MRP1) . MRP1 is a protein that plays a crucial role in the efflux of drugs and toxins from cells, contributing to multidrug resistance in cancer cells.
Mode of Action
This compound acts as a putative inhibitor of MRP1 . By inhibiting MRP1, it can potentially increase the intracellular concentration of certain drugs, enhancing their therapeutic efficacy.
Pharmacokinetics
It is known that the compound isslightly soluble in water (<0.17 mg/mL) but has a higher solubility in DMSO (38 mg/mL) . These solubility properties could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound. For instance, its solubility in water and DMSO suggests that it might be more effective in certain environments. Additionally, it should be stored at a temperature of 2-8°C to maintain its stability.
Análisis Bioquímico
Biochemical Properties
It is known to be a putative inhibitor of multidrug resistance-associated protein 1 (MRP1) . This suggests that it may interact with this protein and potentially other biomolecules in biochemical reactions.
Molecular Mechanism
As a putative inhibitor of MRP1 , it may exert its effects at the molecular level through binding interactions with this protein, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
2-(1-benzoyl-5-methoxy-2-methylindol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-15(11-18(21)22)16-10-14(24-2)8-9-17(16)20(12)19(23)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVVFSZNIUHMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400323 | |
| Record name | 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1601-19-0 | |
| Record name | 1-Benzoyl-5-methoxy-2-methyl-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1601-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



